molecular formula C13H22O6 B13394216 8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol

8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol

Cat. No.: B13394216
M. Wt: 274.31 g/mol
InChI Key: IPNUFAHKROGNMZ-UHFFFAOYSA-N
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Description

Pinitol diacetonide is a derivative of pinitol, a naturally occurring cyclitol found in various plants, particularly in the Leguminosae and Pinaceae families. Pinitol is known for its versatile biological and pharmacological activities, including anti-diabetic, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinitol diacetonide can be synthesized through the acetylation of pinitol. The process involves the reaction of pinitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of pinitol diacetonide .

Industrial Production Methods

Industrial production of pinitol diacetonide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pinitol diacetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pinitol diacetonide has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in diabetes, inflammation, and cancer.

    Industry: Used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Pinitol diacetonide exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pinitol diacetonide is unique due to its specific acetylated structure, which enhances its stability and bioavailability. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNUFAHKROGNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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